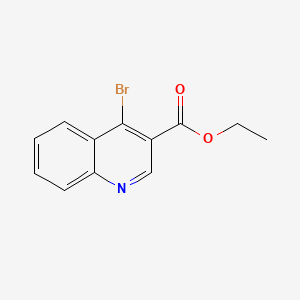

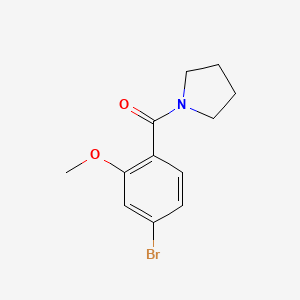

1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. DMPP has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives play a pivotal role in the field of medicinal chemistry due to their wide-ranging biological activities. These compounds are regarded as significant scaffold structures in heterocyclic compounds, exhibiting a variety of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives involves diversified methods, and understanding their structure-activity relationship (SAR) is crucial for developing potential drug candidates (Parmar et al., 2023; Cetin, 2020; Dar & Shamsuzzaman, 2015).

Heterocyclic Chemistry and Biological Activity

The compound is extensively utilized as a precursor or building block for the synthesis of various heterocyclic compounds. These heterocyclic structures are further applied in the design and synthesis of biologically active molecules, especially in the development of potential anticancer agents. The Knoevenagel condensation reaction is a notable method involved in this process, significantly contributing to the synthesis of biologically fascinating molecules (Gomaa & Ali, 2020).

Role in Chemical Inhibition and Drug Development

This compound and its derivatives have also been involved in the study of chemical inhibition, particularly in the inhibition of cytochrome P450 isoforms in human liver microsomes. The selectivity of these inhibitors is critical in deciphering the involvement of specific cytochrome P450 isoforms, thereby playing an essential role in the metabolism of various drugs and predicting potential drug-drug interactions (Khojasteh et al., 2011).

Wirkmechanismus

Target of Action

The compound, also known as Ambrisentan , is a selective type A endothelin receptor antagonist . The primary target of this compound is the endothelin receptor, particularly the type A endothelin receptor (ET A ) .

Mode of Action

Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax . This is achieved by blocking the action of endothelin on the ET A receptor, thereby inhibiting the vasoconstrictive effect of endothelin .

Biochemical Pathways

The compound operates within the endothelin signaling pathway. By antagonizing the ET A receptor, it inhibits the action of endothelin, a potent vasoconstrictor. This leads to the relaxation of smooth muscle cells in the blood vessels, reducing blood pressure and improving blood flow .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, indicating good bioavailability . It is an inhibitor of CYP2C9 and CYP3A4, which are key enzymes involved in drug metabolism . The compound has a lipophilicity log Po/w (iLOGP) of 2.69, indicating its ability to cross biological membranes .

Result of Action

The primary result of the compound’s action is the relaxation of blood vessels, leading to a reduction in blood pressure . This makes it effective in the treatment of conditions such as pulmonary arterial hypertension .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP2C9 and CYP3A4) could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

Eigenschaften

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-5-3-6(2)12-10(11-5)14-8(15)4-7(13-14)9(16)17/h3-4,13H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJGCAPQWFMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)